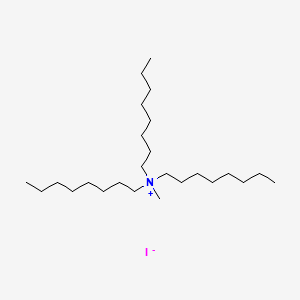![molecular formula C19H19NO4 B1230581 8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)
8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-338471 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and has been the subject of numerous studies aimed at understanding its synthesis, reactions, and applications.
Preparation Methods
The synthesis of WAY-338471 involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of organic solvents and catalysts to facilitate the reactions. The preparation methods can be divided into laboratory-scale synthesis and industrial production methods.
-
Laboratory-Scale Synthesis: : In the laboratory, WAY-338471 is synthesized through a series of organic reactions. These reactions often involve the use of reagents such as dichloromethane, methanol, and hydroxypropyl methylcellulose. The process may include steps like crystallization, where carbon dioxide is fed through a pressure-regulating valve into a crystallization autoclave .
-
Industrial Production Methods: : On an industrial scale, the production of WAY-338471 is optimized for efficiency and yield. This involves the use of large-scale reactors and advanced crystallization techniques to ensure the purity and consistency of the final product. The industrial methods are designed to minimize waste and maximize the output of the desired compound.
Chemical Reactions Analysis
WAY-338471 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions, leading to the formation of major products.
-
Oxidation Reactions: : In oxidation reactions, WAY-338471 reacts with oxidizing agents to form oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction Reactions: : Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reagents such as sodium borohydride and lithium aluminum hydride are commonly used in these reactions.
-
Substitution Reactions: : Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents like halogens and nucleophiles, leading to the formation of substituted derivatives of WAY-338471.
Scientific Research Applications
WAY-338471 has a wide range of applications in scientific research, spanning chemistry, biology, medicine, and industry.
-
Chemistry: : In the field of chemistry, WAY-338471 is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it a valuable tool for chemists.
-
Biology: : In biological research, WAY-338471 is studied for its potential effects on cellular processes. It is used in experiments to understand its interactions with biological molecules and its impact on cellular functions.
-
Medicine: : WAY-338471 has potential applications in medicine, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
-
Industry: : In the industrial sector, WAY-338471 is used in the production of various chemical products. Its properties make it suitable for use in the manufacture of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of WAY-338471 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in cellular processes and physiological responses.
-
Molecular Targets: : WAY-338471 targets specific proteins and enzymes within cells. By binding to these targets, it can alter their function and activity.
-
Pathways Involved: : The pathways affected by WAY-338471 include signaling pathways that regulate cellular functions. By modulating these pathways, the compound can influence various biological processes.
Comparison with Similar Compounds
WAY-338471 can be compared with other similar compounds to highlight its uniqueness and potential advantages.
-
Similar Compounds: : Compounds similar to WAY-338471 include other organic molecules with comparable structures and properties. These compounds may share similar synthetic routes and reaction conditions.
-
Uniqueness: : The uniqueness of WAY-338471 lies in its specific structure and the range of reactions it can undergo
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C19H19NO4/c1-2-7-22-16-6-4-3-5-12(16)13-9-19(21)20-15-10-18-17(8-14(13)15)23-11-24-18/h3-6,8,10,13H,2,7,9,11H2,1H3,(H,20,21) |
InChI Key |
FKOKOJREXZYLQF-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Canonical SMILES |
CCCOC1=CC=CC=C1C2CC(=O)NC3=CC4=C(C=C23)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-(3,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B1230511.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-thiophen-2-yl-3-isoxazolecarboxamide](/img/structure/B1230512.png)
![1-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]propan-2-one](/img/structure/B1230514.png)

![N-[3-[4-(3-chlorophenyl)-1-piperazinyl]-1,4-dioxo-2-naphthalenyl]-2-thiophenesulfonamide](/img/structure/B1230520.png)
![2-Hydroxy-3-methoxybenzoic acid [2-[2-chloro-5-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] ester](/img/structure/B1230521.png)
